molecular formula C15H19NO4 B2547774 2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid CAS No. 2287239-24-9

2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid

Cat. No.: B2547774
CAS No.: 2287239-24-9
M. Wt: 277.32
InChI Key: IYXCLGCRDLGRSK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid” is also known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid . It has a molecular weight of 404.46 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 .

It is solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Chemical Reactions and Mechanisms

Research has investigated the oxidative cleavage and fragmentation processes involving compounds with similar structures, elucidating mechanisms such as C−C and C−H bond cleavage in radical cations. These studies provide insights into the fundamental reactions that such compounds can undergo, which could be relevant for understanding the behavior of "2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid" under oxidative conditions (Baciocchi et al., 1996).

Synthesis and Derivatives

Studies on the synthesis of functionally substituted compounds, including sulfur-containing derivatives, have demonstrated the versatility of related molecular frameworks in forming a variety of derivatives through reactions with acetic anhydride and acetyl chloride (Kalugin & Litvinov, 1991). These findings may suggest pathways for modifying "this compound" to achieve desired properties or functionalities.

Molecular Structure and Auxin Activity

The relationship between molecular structure and biological activity has been explored, with studies on compounds like 2-Methylindole-3-acetic acid and its derivatives, assessing their auxin activity. This research area is indicative of the potential for "this compound" to be studied in contexts related to plant growth and development (Antolić et al., 2004).

Catalysis and Ketonization

Research into the catalytic ketonization of carboxylic acids, including studies on cross-selectivity in reactions involving acetic and 2-methylpropanoic acids, underscores the importance of molecular structure in catalytic processes. These studies could inform the use of "this compound" in catalysis or as a substrate in ketonization reactions (Ignatchenko et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

Properties

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11(9-13(17)18)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXCLGCRDLGRSK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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